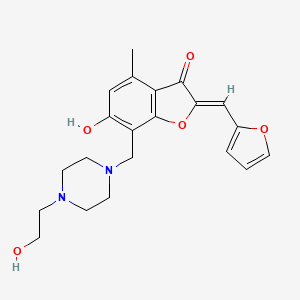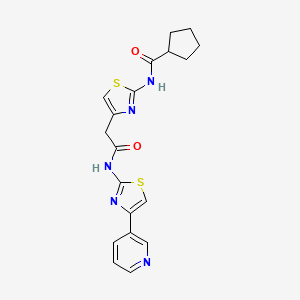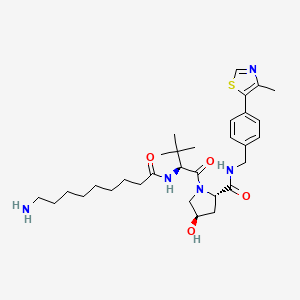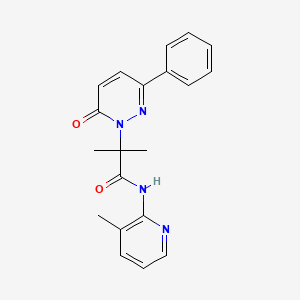![molecular formula C21H18N4OS B3012629 6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946262-56-2](/img/structure/B3012629.png)
6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a type of chemical compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of similar compounds like 7-methylpyrimido[4,5-d]pyrimidin-4-amine has been studied . This compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
Ruthenium-catalyzed heteroannulation between enamides and isocyanates has been realized as a complementary approach to conventional strategies for the synthesis of pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 7-methylpyrimido[4,5-d]pyrimidin-4-amine has a formula of C7H7N5, a net charge of 0, an average mass of 161.168, and a mono-isotopic mass of 161.07015 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of amido linked bis heterocycles, including pyrazolyl-oxazoles and imidazoles derived from cinnamamide, revealed strong antibacterial and antifungal activities against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011). This highlights the potential of pyrazolo[3,4-d]pyrimidine compounds in developing new antimicrobial agents.
Synthesis Methodologies
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various innovative techniques, including the use of iminophosphorane-mediated annulation to generate compounds with potential biological activities. A study detailed the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing the versatility of synthesis approaches in accessing pyrazolo[3,4-d]pyrimidine scaffolds (Wu et al., 2010).
Potential Therapeutic Benefits
Research into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives has uncovered their potential as anticancer and anti-inflammatory agents. For example, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrated promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). Another study on the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines highlighted their broad range of biological and medicinal properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities (Beyzaei et al., 2017).
Wirkmechanismus
Target of Action
The compound, also known as 1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer .
Mode of Action
This compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases . By binding to these sites, it inhibits the kinase’s activity, preventing the overactivation of oncogenic pathways .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, it reduces the anticancer efficacy due to compensatory activation of the mTORC2 complex .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties and low toxicity
Result of Action
The inhibition of kinase activity by this compound can lead to a reduction in the overactivation of oncogenic pathways . This can result in the slowing or stopping of cancer cell growth and proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-9-11-17(12-10-15)25-19-18(14-22-25)20(26)24-21(23-19)27-13-5-8-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,24,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPAPFRITZYYSB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)






